2,2,4-Trimethyl-4-phosphonoglutaric acid
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Overview
Description
2,2,4-Trimethyl-4-phosphonoglutaric acid is an organophosphorus compound with the molecular formula C8H15O7P. It is known for its unique structure, which includes a phosphono group attached to a glutaric acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-4-phosphonoglutaric acid typically involves the reaction of 2,2,4-trimethylglutaric acid with a phosphonating agent. One common method is the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol . This method is favored due to its high yield, mild conditions, and chemoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of microwave-assisted synthesis has been explored to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-4-phosphonoglutaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phosphono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which have applications in different fields .
Scientific Research Applications
2,2,4-Trimethyl-4-phosphonoglutaric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, adhesives, and other materials .
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-4-phosphonoglutaric acid involves its interaction with molecular targets such as enzymes. The phosphono group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylglutaric acid: Lacks the phosphono group, making it less versatile in certain applications.
Phosphonoacetic acid: Contains a phosphono group but has a different backbone structure.
Phosphonopropionic acid: Similar in having a phosphono group but differs in the carbon chain length
Uniqueness
2,2,4-Trimethyl-4-phosphonoglutaric acid is unique due to its specific combination of a glutaric acid backbone with a phosphono group. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
67718-84-7 |
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Molecular Formula |
C8H15O7P |
Molecular Weight |
254.17 g/mol |
IUPAC Name |
2,2,4-trimethyl-4-phosphonopentanedioic acid |
InChI |
InChI=1S/C8H15O7P/c1-7(2,5(9)10)4-8(3,6(11)12)16(13,14)15/h4H2,1-3H3,(H,9,10)(H,11,12)(H2,13,14,15) |
InChI Key |
KEJHHNKGPJZSNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(C(=O)O)P(=O)(O)O)C(=O)O |
Origin of Product |
United States |
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